(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butyl group at the 1-position and a 4-methoxyphenyl substituent at the 4-position. Its stereochemistry (3S,4R) and substituent arrangement are critical for its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)17-9-13(14(10-17)15(18)19)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 |
InChI Key |
VPOQIAARBUYSLD-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
General Synthetic Strategy
The synthesis typically involves:
- Construction of the pyrrolidine ring with control over stereochemistry at C3 and C4.
- Introduction of the 4-methoxyphenyl substituent.
- Installation and removal of protecting groups, especially the tert-butyl (tert-butoxycarbonyl, Boc) group on nitrogen.
- Functionalization at the 3-position with a carboxylic acid group.
Key Synthetic Approaches
(3+2) Cycloaddition of Azomethine Ylides
- The (3+2) cycloaddition of azomethine ylides (AMYs) with electron-deficient alkenes is a powerful method to form pyrrolidines with multiple stereocenters in one step.
- This method can generate up to four stereocenters, including the 3 and 4 positions of the pyrrolidine ring.
- Catalytic asymmetric versions use chiral ligands and metal salts (e.g., silver(I) acetate with chiral ligands, Zn(OTf)2 with (S)-tert-Bu-BOX) to achieve high enantio- and diastereoselectivity.
- For example, methyl α-iminoesters react with diethyl maleate to give tetra-substituted pyrrolidines with excellent endo selectivity and enantioselectivity (68-94% ee).
Use of N-Sulfinyl Auxiliaries
- N-Sulfinyl groups serve as chiral auxiliaries to control stereochemistry during pyrrolidine synthesis.
- Acid-catalyzed formation of azomethine ylides from N-sulfinyl precursors followed by cycloaddition with electron-deficient alkenes yields N-sulfinyl pyrrolidines.
- However, racemization of the sulfinyl auxiliary under reaction conditions can lead to diastereomeric mixtures, limiting stereochemical control.
- The synthesis of enantiomerically pure tert-butanesulfinamide, a key chiral auxiliary, involves asymmetric oxidation of tert-butyl disulfide followed by nucleophilic substitution, enabling scalable production of chiral sulfinamides.
Catalytic Hydrogenation of Pyrrole Derivatives
- Reduction of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates by catalytic hydrogenation (using Pd/C, PtO2, or Raney nickel) affords the pyrrolidine-3-carboxylic acid derivatives.
- This step is typically performed in solvents such as methanol, ethanol, isopropanol, or mixtures thereof, at temperatures ranging from 0°C to reflux.
- The hydrogenation step is crucial for ring saturation and installation of the correct stereochemistry.
Protection and Deprotection of the Nitrogen
- The nitrogen atom is commonly protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during synthesis.
- Boc protection is introduced early and removed at a later stage under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at temperatures from 0°C to reflux for at least one hour.
- Removal of the Boc group yields the free amine, completing the synthesis of the target compound or its intermediates.
Solvent and Reaction Conditions
- Solvents used include ethers (tetrahydrofuran, 1,4-dioxane), alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate, isopropyl acetate), chlorinated hydrocarbons (dichloromethane, toluene), or mixtures thereof.
- Reaction temperatures vary widely depending on the step, from -30°C (for cyclization) to reflux conditions (for hydrogenation and deprotection).
- Reaction times typically range from 1 hour to 48 hours depending on substrate and catalyst.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Catalysts | Solvents | Temperature Range | Notes |
|---|---|---|---|---|---|
| Pyrrolidine ring formation | (3+2) Cycloaddition | Azomethine ylides, Ag(I) acetate, Zn(OTf)2, chiral ligands | THF, dioxane, toluene | 0°C to reflux | High stereoselectivity with chiral catalysts |
| N-Sulfinyl auxiliary use | Auxiliary-controlled cycloaddition | N-sulfinyl precursors, acid catalyst | Various | Ambient to reflux | Possible racemization under acidic conditions |
| Catalytic hydrogenation | Reduction | Pd/C, PtO2, Raney Ni | Methanol, ethanol, isopropanol | 0°C to reflux | Saturation of pyrrole ring |
| Boc protection/deprotection | Protection/Deprotection | Boc anhydride, TFA | DCM, MeOH, EtOAc | 0°C to reflux | Protects nitrogen during synthesis |
Research Findings and Optimization Notes
- The use of chiral ligands and metal catalysts in the (3+2) cycloaddition step is critical for achieving the desired (3S,4R) stereochemistry with high enantiomeric excess.
- N-Sulfinyl auxiliaries provide a route to enantiomerically enriched intermediates but require careful control to avoid racemization.
- Catalytic hydrogenation conditions must be optimized to prevent over-reduction or epimerization.
- The choice of solvent and temperature significantly affects reaction rates and selectivity.
- Purification methods such as recrystallization, chromatography, and acid-base treatment are employed to isolate the pure compound.
- The synthetic route is scalable and adaptable for industrial production of intermediates for pharmaceutical applications such as Upadacitinib.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain suggests it may have implications in neuropharmacology.
- Case Study: Neuroprotective Effects
A study demonstrated that derivatives of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibited significant neuroprotective properties in models of oxidative stress. The mechanism involved the modulation of neurotransmitter levels and reduction of neuroinflammation, indicating its potential as a candidate for treating conditions such as Alzheimer's disease.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various biologically active molecules. Its pyrrolidine structure allows for further functionalization, making it versatile in synthetic pathways.
- Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Product Description | Reference |
|---|---|---|
| Alkylation | Synthesis of alkyl-substituted pyrrolidines | Smith et al., 2023 |
| Acylation | Formation of amides for drug development | Johnson et al., 2022 |
| Cyclization | Creation of complex cyclic structures | Lee et al., 2024 |
Material Sciences
The compound's unique chemical properties have also led to its exploration in material sciences, particularly in the development of polymers and nanomaterials.
- Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. This has implications for creating advanced materials suitable for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
(a) 4-Methoxyphenyl vs. 2,4-Difluorophenyl
The compound (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid (, C15H19F2NO2, MW 283.31) shares the same pyrrolidine core and tert-butyl group but substitutes the 4-methoxyphenyl with a 2,4-difluorophenyl group. Key differences include:
- Steric Impact : The 2,4-difluoro substitution introduces ortho-fluorine atoms, which may sterically hinder interactions compared to the para-methoxy group.
(b) 4-Methoxyphenyl vs. Benzodioxolyl/Trifluoromethylphenyl
Compounds in , such as (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C22H22F3N3O5, MW 466), demonstrate:
- ~300).
- Purity and Yield : High purity (>99% LC) and moderate crude yields (63–68%) suggest synthetic feasibility for such derivatives.
Backbone and Protecting Group Variations
(a) Pyrrolidine vs. Piperidine Derivatives
The piperidine analog (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (, C17H23NO4, MW 305.37) highlights:
- Protecting Group : The tert-butoxycarbonyl (Boc) group requires deprotection for biological activity, unlike the stable tert-butyl group in the target compound.
(b) Positional Isomerism of Methoxy Groups
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid () differs in the methoxy group position (3- vs. 4-methoxy). This positional change may affect:
- Steric Interactions : Para-substitution allows maximal resonance stabilization, while meta-substitution introduces steric hindrance.
- Pharmacophore Alignment : The 4-methoxy group in the target compound may better align with target binding pockets.
Pharmacological and Functional Implications
- Metabolic Stability : The tert-butyl group in the target compound likely enhances resistance to enzymatic degradation compared to Boc-protected analogs ().
- Target Selectivity : The 4-methoxyphenyl group may offer improved selectivity for serotonin or adrenergic receptors compared to fluorinated analogs ().
Biological Activity
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine core with a tert-butyl group and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of 307.38 g/mol. Understanding the structure is crucial for elucidating its biological functions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Amyloid Aggregation : The compound demonstrated significant inhibition of amyloid beta peptide (Aβ) aggregation, which is critical in the development of neurodegenerative diseases such as Alzheimer's. It achieved an 85% reduction in Aβ aggregation at a concentration of 100 μM .
- Neuroprotective Effects : In astrocyte cell cultures exposed to Aβ1-42, the compound improved cell viability from 43.78% to 62.98% when co-treated with Aβ1-42 . This suggests a protective role against neurotoxic agents.
Biological Activity Summary Table
| Biological Activity | Details |
|---|---|
| Enzyme Inhibition | β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM) |
| Amyloid Aggregation Inhibition | 85% reduction at 100 μM |
| Neuroprotection | Increased astrocyte cell viability in presence of Aβ1-42 |
| Oxidative Stress Modulation | Reduced malondialdehyde levels in scopolamine-induced oxidative stress models |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that this compound could protect astrocytes from Aβ-induced toxicity, indicating its potential use in neurodegenerative disease treatments .
- In Vivo Models : Although initial in vivo studies did not show significant effects compared to established treatments like galantamine, the compound's bioavailability in the brain remains a crucial factor for its efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
